molecular formula C16H12ClN3 B5659650 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine

Cat. No.: B5659650
M. Wt: 281.74 g/mol
InChI Key: QKKJKLGKPSXKAB-UHFFFAOYSA-N
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Description

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine typically involves metal-catalyzed reactions. One common method includes the reaction of 2-(2-bromophenyl)indoles with cyanamide under optimized conditions. This reaction proceeds through copper-catalyzed intermolecular Ullmann type C-N coupling and C-N formation . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) at elevated temperatures.

Chemical Reactions Analysis

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine can be compared with other quinazoline derivatives such as:

    6-methylindolo[1,2-c]quinazolin-12-amine: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-chloroquinazoline: Similar in structure but lacks the indole moiety, which can influence its pharmacological properties.

    4-aminoquinazoline: Contains an amino group at a different position, leading to different chemical and biological behaviors.

Properties

IUPAC Name

2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c1-9-19-13-7-6-10(17)8-12(13)16-15(18)11-4-2-3-5-14(11)20(9)16/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKJKLGKPSXKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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